molecular formula C16H25BN2O4 B13349099 4-(6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)morpholine

4-(6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)morpholine

Cat. No.: B13349099
M. Wt: 320.2 g/mol
InChI Key: RJQSAFOVKYVFDZ-UHFFFAOYSA-N
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Description

4-(6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)morpholine is an organic compound that features a pyridine ring substituted with a methoxy group and a boronate ester group, along with a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)morpholine typically involves the following steps:

    Borylation Reaction: The introduction of the boronate ester group is achieved through a borylation reaction. This involves the reaction of a pyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst.

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the pyridine ring.

    Morpholine Introduction: The morpholine ring is attached through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.

    Substitution: The compound can undergo various substitution reactions, particularly at the boronate ester group, leading to the formation of different boron-containing derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenated compounds and organometallic reagents.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Piperidine derivatives.

    Substitution: Various boron-containing derivatives.

Scientific Research Applications

4-(6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule, particularly in the development of enzyme inhibitors and receptor modulators.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of microbial infections.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-(6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)morpholine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxypyridine-5-boronic acid pinacol ester
  • 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Properties

Molecular Formula

C16H25BN2O4

Molecular Weight

320.2 g/mol

IUPAC Name

4-[6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine

InChI

InChI=1S/C16H25BN2O4/c1-15(2)16(3,4)23-17(22-15)12-6-7-13(18-14(12)20-5)19-8-10-21-11-9-19/h6-7H,8-11H2,1-5H3

InChI Key

RJQSAFOVKYVFDZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)N3CCOCC3)OC

Origin of Product

United States

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